Benzamide, 2-(methylamino)-N-2-propenyl- chemical structure and properties
Benzamide, 2-(methylamino)-N-2-propenyl- chemical structure and properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Benzamide Derivative
This technical guide delves into the chemical structure and putative properties of Benzamide, 2-(methylamino)-N-2-propenyl-, a molecule situated at the intersection of established pharmacophores. It is critical to establish from the outset that this specific compound, identified by CAS Number 68614-89-1, is not extensively documented in publicly accessible scientific literature. Consequently, this guide adopts a predictive and comparative approach, leveraging data from structurally analogous compounds to forecast its chemical behavior, propose a viable synthetic route, and explore its potential biological significance. The insights herein are designed to serve as a foundational resource to stimulate and inform future research into this and related novel chemical entities.
Molecular Architecture and Physicochemical Profile
Benzamide, 2-(methylamino)-N-2-propenyl- possesses a core benzamide scaffold, which is a prevalent structural motif in a multitude of approved therapeutic agents[1]. The molecule is further characterized by a methylamino group at the ortho (2-position) of the benzene ring and an N-allyl (N-2-propenyl) substituent on the amide nitrogen. This unique combination of functional groups suggests a nuanced profile of chemical reactivity and potential biological interactions.
The 2-amino (or substituted amino) benzamide framework is a known pharmacophore with a range of biological activities, including antimicrobial and anticancer properties[2][3]. The N-allyl group can also modulate a compound's pharmacokinetic properties and may participate in specific binding interactions with biological targets[4].
Below is a summary of the known and predicted physicochemical properties of Benzamide, 2-(methylamino)-N-2-propenyl-. It is important to reiterate that experimental data for this specific molecule is scarce, and some values are estimations based on its structure.
| Property | Value | Source |
| IUPAC Name | 2-(methylamino)-N-(prop-2-en-1-yl)benzamide | - |
| Synonyms | N-allyl-2-methylamino-benzamide | - |
| CAS Number | 68614-89-1 | [5] |
| Molecular Formula | C₁₁H₁₄N₂O | [5] |
| Molecular Weight | 190.24 g/mol | [5] |
| Appearance | Predicted: Solid at room temperature | - |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF | - |
| Predicted LogP | 2.29 | - |
| Predicted pKa | Not available | - |
Proposed Synthetic Pathway: An Amidation Approach
While a specific, validated synthesis protocol for Benzamide, 2-(methylamino)-N-2-propenyl- is not available in the reviewed literature, a robust and logical synthetic route can be proposed based on well-established amidation reactions. A common and effective method for the formation of amides is the reaction of a carboxylic acid or its activated derivative with an amine[6].
The proposed synthesis involves the coupling of 2-(methylamino)benzoic acid with allylamine. To facilitate this reaction, the carboxylic acid would first be converted to a more reactive species, such as an acyl chloride.
Caption: Proposed two-step synthesis of Benzamide, 2-(methylamino)-N-2-propenyl-.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(methylamino)benzoyl chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylamino)benzoic acid (1 equivalent).
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Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) dropwise at room temperature under a fume hood.
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Slowly heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(methylamino)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Benzamide, 2-(methylamino)-N-2-propenyl-
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Dissolve the crude 2-(methylamino)benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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In a separate flask, dissolve allylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
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Add the allylamine solution dropwise to the stirred solution of 2-(methylamino)benzoyl chloride at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the final product, Benzamide, 2-(methylamino)-N-2-propenyl-.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry[7].
Potential Biological Activities and Therapeutic Targets: A Predictive Analysis
The biological activity of Benzamide, 2-(methylamino)-N-2-propenyl- has not been explicitly reported. However, by examining the pharmacological profiles of structurally related compounds, we can hypothesize its potential therapeutic applications.
Antimicrobial and Antifungal Potential
Derivatives of 2-aminobenzamide have demonstrated a range of antimicrobial and antifungal activities[2]. The mechanism of action for these compounds is not fully elucidated but may involve the disruption of essential enzymatic pathways in microorganisms[6]. The presence of the lipophilic benzene ring and the hydrogen-bonding capabilities of the amide and amino groups could facilitate interactions with bacterial or fungal targets.
Anticancer and Enzyme Inhibition Potential
The benzamide scaffold is a key feature in a number of anticancer agents[8]. For instance, certain N-2-(phenylamino)benzamide derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I/II, enzymes that are often dysregulated in cancer[3]. While our target molecule has a methylamino group instead of a phenylamino group, the core 2-aminobenzamide structure suggests that it could be explored for similar enzyme inhibitory activities.
Histone deacetylases (HDACs) are another class of enzymes that are important targets in cancer therapy, and several benzamide-containing compounds have been identified as HDAC inhibitors[8].
Caption: Hypothetical mechanism of action for Benzamide, 2-(methylamino)-N-2-propenyl-.
Future Directions and Conclusion
Benzamide, 2-(methylamino)-N-2-propenyl- represents an intriguing yet underexplored molecule. This technical guide provides a foundational framework for its synthesis and potential biological evaluation based on the established chemistry and pharmacology of its structural relatives.
Key future research directions should include:
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Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques to confirm its structure and purity.
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Physicochemical Profiling: Experimental determination of key properties such as melting point, solubility, and LogP is crucial for understanding its drug-like properties.
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Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in disease.
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Mechanism of Action Studies: Should biological activity be identified, further studies will be necessary to elucidate the precise molecular mechanism of action.
References
-
Appchem. (n.d.). Benzamide, 2-(methylamino)-N-2-propenyl-. Retrieved from [Link]
- Corcoran, P., & Yarnell, J. (1996). Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes.
- Olabisi, E. A., & Tinatina, J. K. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal of Applied Chemistry, 9(7), 39-41.
- Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
- Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230.
- Kasé, Y., et al. (1966). Antitussive activity and other related pharmacological properties of 2-allyoxy-4-chloro-N-(2-diethylaminoethyl) benzamide. Japanese Journal of Pharmacology, 16(4), 342-352.
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
- Al-Omary, F. A. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3638-3650.
-
PubChem. (n.d.). 2-(Methylamino)benzamide. Retrieved from [Link]
- Kim, S. C., et al. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 26(14), 4287.
- Wang, Y., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 226, 113817.
- Tsoli, M., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Al-Warhi, T., et al. (2022). Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies. RSC Medicinal Chemistry, 13(8), 963-979.
- Patel, R., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents.
- El-Haddad, S. A., et al. (2025). Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives on carbon steel in acid medium. Journal of Molecular Liquids, 401, 124589.
- Al-miqdad, A. A., et al. (2025). Experimental and theoretical investigations into green approach steel corrosion inhibition performance of an aqueous mixture of Olea europaea and Ficus carica leaves extract in acid medium. Journal of Molecular Structure, 1319, 138768.
- Ouakki, M., et al. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. Molecules, 28(12), 4782.
- Wang, L., et al. (2023). Experimental and theoretical study on corrosion inhibition and adsorption performance of Ipomoea batatas L. leaf extract for mild steel. Journal of Industrial and Engineering Chemistry, 123, 354-369.
- Saha, S. K., et al. (2015). Adsorption and corrosion inhibition effect of Schiff base molecules on the mild steel surface in 1 M HCl medium: a combined experimental and theoretical approach. Physical Chemistry Chemical Physics, 17(8), 5858-5871.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive activity and other related pharmacological properties of 2-allyoxy-4-chloro-N-(2-diethylaminoethyl) benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
